

A Technical Guide to trans-4-(Dibenzylamino)cyclohexanol: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: *trans*-4-(Dibenzylamino)cyclohexanol

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This document provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of **trans-4-(Dibenzylamino)cyclohexanol**, a key organic intermediate.

Chemical Structure and Stereochemistry

trans-4-(Dibenzylamino)cyclohexanol (CAS No: 149506-81-0) is a disubstituted cyclohexanol derivative with the molecular formula $C_{20}H_{25}NO$.^[1] The structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a dibenzylamino [$-N(CH_2Ph)_2$] group at positions 1 and 4, respectively.

Stereochemistry: The prefix "trans" designates the stereochemical relationship between the hydroxyl and dibenzylamino substituents. In a cyclohexane ring, this indicates that the two groups are on opposite sides of the ring's plane. The most stable conformation for a trans-1,4-disubstituted cyclohexane is the chair form where both bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). The "(1*r*,4*r*)" designation in its IUPAC name further specifies this trans configuration.^[1]

The dibenzylamino group, being sterically demanding, strongly favors an equatorial position, which in turn locks the hydroxyl group into the opposing equatorial position in the trans isomer. This diequatorial conformation is the most thermodynamically stable state for the molecule.

Physicochemical Properties

The key physicochemical properties of **trans-4-(Dibenzylamino)cyclohexanol** are summarized in the table below. This data is crucial for its application in chemical synthesis, including solvent selection, reaction temperature, and purification methods.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ NO	[1]
Molecular Weight	295.42 g/mol	[1]
CAS Number	149506-81-0	[1]
Boiling Point	428.9 ± 40.0 °C at 760 mmHg	
pKa	15.12 ± 0.40 (Predicted)	[1]
XLogP3-AA	3.9	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	23.5 Å ²	[1]

Synthesis and Experimental Protocol

trans-4-(Dibenzylamino)cyclohexanol can be synthesized from trans-4-aminocyclohexanol, which in turn is an important intermediate for various pharmaceuticals.[\[2\]](#)[\[3\]](#) A common and direct laboratory-scale synthesis involves the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide.

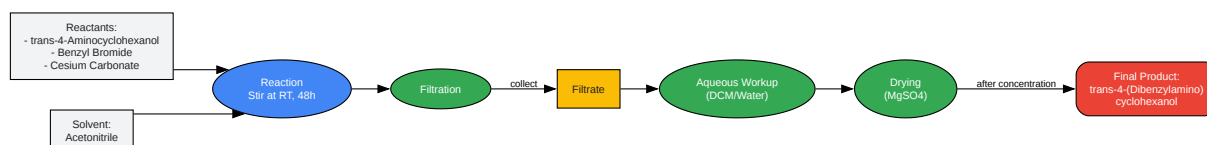
Experimental Protocol: Synthesis via N-Alkylation[\[2\]](#)

This protocol is based on the procedure described by Jones et al. (2016).[\[2\]](#)

- Materials:
 - trans-4-Aminocyclohexanol (7.9 g, 52.3 mmol)
 - Benzyl bromide (12.7 mL, 106 mmol)
 - Cesium carbonate (Cs_2CO_3) (51.4 g, 158 mmol)
 - Acetonitrile (ACN) (150 mL + 100 mL for washing)
 - Dichloromethane (DCM) (100 mL)
 - Deionized water
 - Magnesium sulfate (MgSO_4)
- Procedure:
 - To a solution of trans-4-aminocyclohexanol in acetonitrile (150 mL), add cesium carbonate.
 - Add benzyl bromide to the suspension.
 - Stir the reaction mixture at room temperature for 48 hours.
 - Filter the crude reaction mixture and wash the collected solid with additional acetonitrile (100 mL).
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
 - Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, **trans-4-(dibenzylamino)cyclohexanol**.[\[2\]](#)
- Purification Note: The reference procedure notes that this method can yield a product of sufficient purity for subsequent steps without the need for column chromatography, which

can be problematic due to potential decomposition on silica. Direct crystallization from the crude mixture is a possible alternative.[2]

The logical workflow for this synthesis is outlined in the diagram below.



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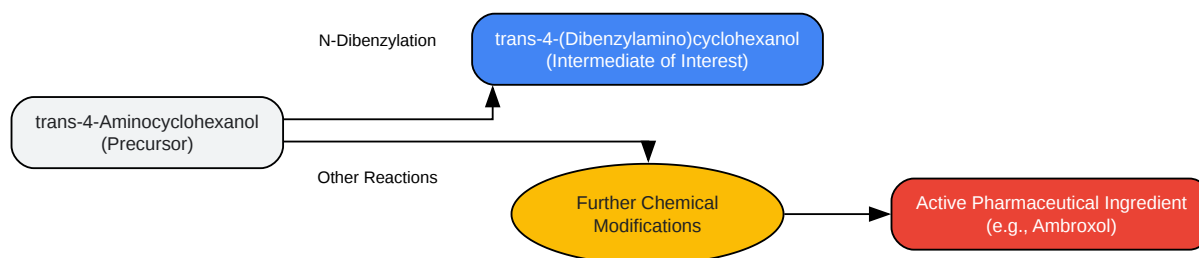
Caption: Synthetic workflow for **trans-4-(Dibenzylamino)cyclohexanol**.

Applications in Drug Development

While **trans-4-(Dibenzylamino)cyclohexanol** itself is not typically an active pharmaceutical ingredient (API), the trans-4-aminocyclohexanol scaffold is a crucial structural motif in medicinal chemistry. It serves as a key intermediate in the synthesis of various drugs.[3][4]

Notably, it is a precursor for the synthesis of Ambroxol, a well-known mucolytic agent used in the treatment of respiratory diseases.[3][5] Ambroxol is chemically known as trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol.[5] The synthesis of Ambroxol and related compounds highlights the importance of the trans-4-aminocyclohexanol core in providing a three-dimensional structure that can be valuable for optimizing ligand-receptor interactions.[2]

The logical relationship between the precursor, the intermediate of interest, and a final drug product is illustrated below.



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Caption: Role as an intermediate in pharmaceutical synthesis.

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